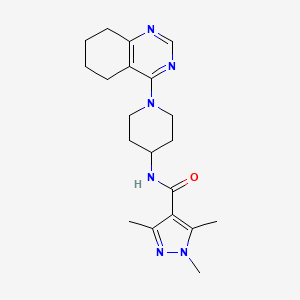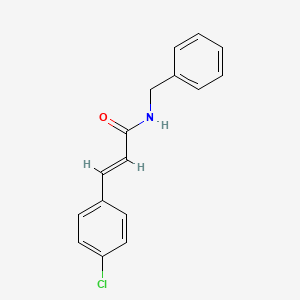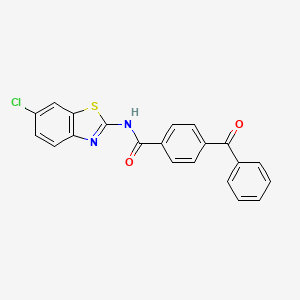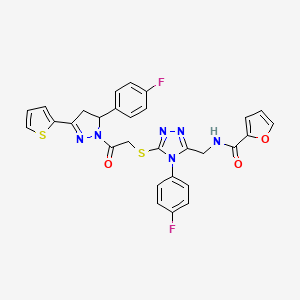
1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enaminone Reactions and Cyclization
- Enaminones, including derivatives related to the compound , have been explored for their reactivity with aminoheterocycles, leading to the formation of various heterocyclic compounds like azolopyrimidines, azolopyridines, and quinolines. These reactions are significant in the context of synthesizing new compounds with potential pharmaceutical applications (Almazroa, Elnagdi, El‐Din, 2004).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, structurally similar to the given compound, have been synthesized and evaluated as potential antipsychotic agents. Their interactions with various receptors like dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a were studied, highlighting their potential in treating psychiatric disorders (Norman, Navas, Thompson, Rigdon, 1996).
Molecular Interaction Studies
- Molecular interaction studies of compounds similar to the specified compound have been conducted to understand their binding to receptors like the CB1 cannabinoid receptor. This research is crucial for designing drugs with specific receptor target profiles (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Multicomponent Condensation Reactions
- The synthesis of complex heterocyclic structures through multicomponent condensation reactions involving compounds similar to the queried chemical has been explored. These synthetic routes are important for creating diverse molecular scaffolds for potential therapeutic applications (Chebanov, Saraev, Desenko, Chernenko, Knyazeva, Groth, Glasnov, Kappe, 2008).
Synthesis and Evaluation in Drug Development
- Synthesis methods and evaluations of compounds structurally related to the given compound have been conducted in the context of developing new drugs with various therapeutic potentials, such as antipsychotic or antimicrobial activities (Guleli, Erdem, Ocal, Erden, Sari, 2019).
Apoptosis Pathway Induction in Cancer Cells
- Certain derivatives have been studied for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. This research is significant for understanding how these compounds can be used in cancer therapy (Gamal-Eldeen, Hamdy, Abdel‐Aziz, El-Hussieny, Fakhr, 2014).
Antimycobacterial Activity
- Substituted pyrazinecarboxylic acids, related to the compound , have been synthesized and tested for their activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Gezginci, Martin, Franzblau, 1998).
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-13-18(14(2)25(3)24-13)20(27)23-15-8-10-26(11-9-15)19-16-6-4-5-7-17(16)21-12-22-19/h12,15H,4-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGUBUVLLRQHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid](/img/structure/B2601852.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2601854.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2601857.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2601861.png)

![Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate](/img/structure/B2601864.png)
![N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2601868.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)

